molecular formula C11H23N B13940442 Pyrrolidine, 1-propyl-2,2,5,5-tetramethyl- CAS No. 63886-59-9

Pyrrolidine, 1-propyl-2,2,5,5-tetramethyl-

Cat. No.: B13940442
CAS No.: 63886-59-9
M. Wt: 169.31 g/mol
InChI Key: DADUNNXNMMAELK-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-propyl-2,2,5,5-tetramethyl- is an organic compound belonging to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely recognized for their biological and pharmacological significance. This particular compound is characterized by the presence of a propyl group and four methyl groups attached to the pyrrolidine ring, making it a highly substituted derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 1-propyl-2,2,5,5-tetramethyl- typically involves the alkylation of 2,2,5,5-tetramethylpyrrolidine with a propyl halide under basic conditions. The reaction can be carried out using sodium hydride or potassium tert-butoxide as the base in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of Pyrrolidine, 1-propyl-2,2,5,5-tetramethyl- may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-propyl-2,2,5,5-tetramethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the propyl group can be replaced by other alkyl or aryl groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; conducted in anhydrous ether or THF under inert atmosphere.

    Substitution: Alkyl or aryl halides; reactions are performed in polar aprotic solvents like DMSO or DMF at elevated temperatures.

Major Products Formed

    Oxidation: N-oxides of Pyrrolidine, 1-propyl-2,2,5,5-tetramethyl-.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pyrrolidine, 1-propyl-2,2,5,5-tetramethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-propyl-2,2,5,5-tetramethyl- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. It may also interact with cellular membranes, affecting membrane fluidity and permeability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2,5,5-Tetramethylpyrrolidine: Lacks the propyl group, making it less hydrophobic and potentially less bioactive.

    2,2,5,5-Tetramethyl-3-amino-pyrrolidine-1-oxyl: Contains an amino group, which can significantly alter its chemical reactivity and biological activity.

    tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: A more complex derivative with additional functional groups, used in specialized applications.

Uniqueness

Pyrrolidine, 1-propyl-2,2,5,5-tetramethyl- is unique due to its high degree of substitution, which imparts distinct physicochemical properties such as increased hydrophobicity and steric hindrance. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

63886-59-9

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

2,2,5,5-tetramethyl-1-propylpyrrolidine

InChI

InChI=1S/C11H23N/c1-6-9-12-10(2,3)7-8-11(12,4)5/h6-9H2,1-5H3

InChI Key

DADUNNXNMMAELK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(CCC1(C)C)(C)C

Origin of Product

United States

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